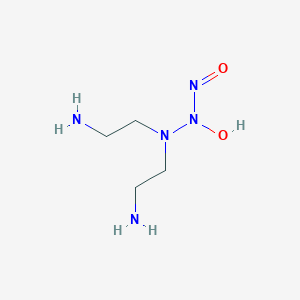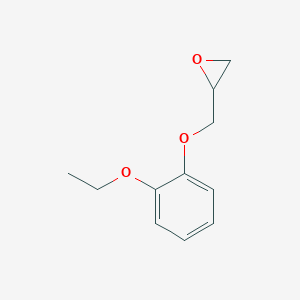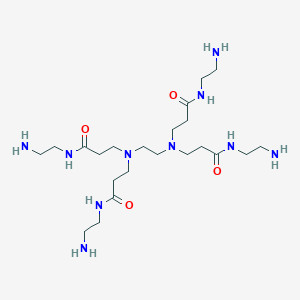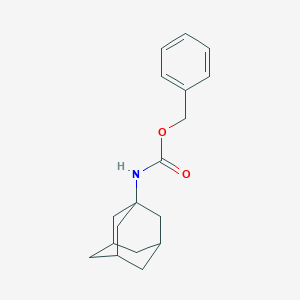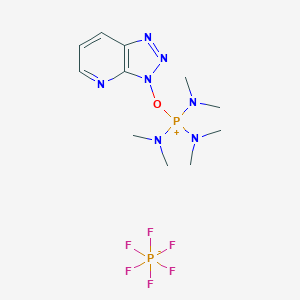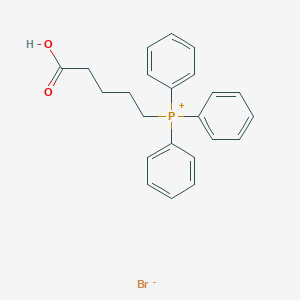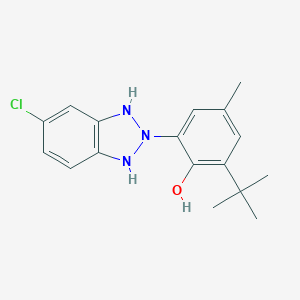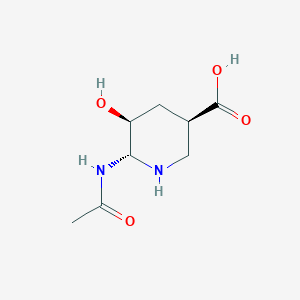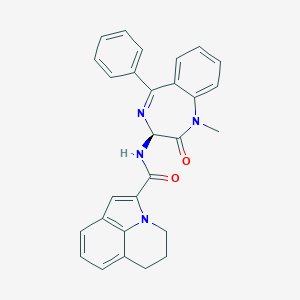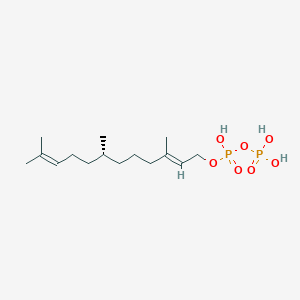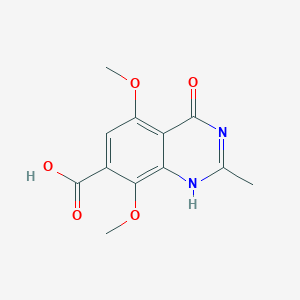
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This molecule has been found to exhibit various biological activities, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is not fully understood. However, it has been suggested that the molecule may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of bacteria, fungi, or cancer cells.
Biochemical And Physiological Effects
Studies have shown that 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid exhibits various biochemical and physiological effects. For example, the molecule has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile tool for studying different biological processes. However, one limitation of using this molecule is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the molecule, to better understand how it exerts its biological effects.
2. Screening of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid against a wider range of microorganisms and cancer cell lines, to identify its full spectrum of biological activities.
3. Synthesis of analogs of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, to identify compounds with improved solubility and/or potency.
4. Development of novel drug delivery systems for 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, to improve its bioavailability and efficacy.
Conclusion:
In conclusion, 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a promising molecule with potential applications in drug discovery and development. Its ability to exhibit multiple biological activities makes it a versatile tool for studying different biological processes. Further research is needed to fully understand the mechanism of action of the molecule and to identify its full spectrum of biological activities.
Synthesis Methods
The synthesis of 5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid with methanol and hydrochloric acid. This reaction results in the formation of the desired product.
Scientific Research Applications
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. These properties make it a promising candidate for further research in drug discovery and development.
properties
CAS RN |
143430-42-6 |
|---|---|
Product Name |
5,8-Dimethoxy-2-methyl-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid |
Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
5,8-dimethoxy-2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5/c1-5-13-9-8(11(15)14-5)7(18-2)4-6(12(16)17)10(9)19-3/h4H,1-3H3,(H,16,17)(H,13,14,15) |
InChI Key |
WUYMHXGIAWOUIO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
SMILES |
CC1=NC2=C(C(=CC(=C2C(=O)N1)OC)C(=O)O)OC |
Canonical SMILES |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
synonyms |
7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



